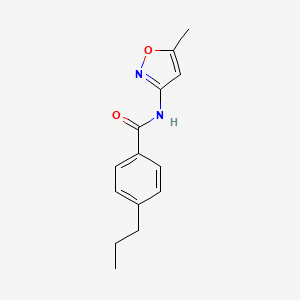

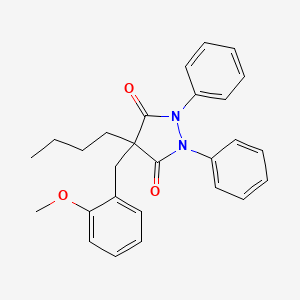

2-methoxyethyl 4-(cinnamoylamino)benzoate

Vue d'ensemble

Description

"2-methoxyethyl 4-(cinnamoylamino)benzoate" is a compound that can be associated with the broader field of organic synthesis and chemical analysis, focusing on esters and amides derived from benzoic acid. These compounds are of interest due to their diverse chemical and physical properties, which allow for various applications in materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of compounds similar to "2-methoxyethyl 4-(cinnamoylamino)benzoate" involves catalyzed reactions. For example, the methoxycarbonylation of phenylethyne catalyzed by palladium complexes can produce methyl cinnamate, a related ester, with high activity and regioselectivity (Núñez Magro et al., 2010). This process demonstrates the potential routes for synthesizing complex esters through catalyzed carbonylation reactions.

Molecular Structure Analysis

Structural analysis of related compounds, such as benzoic acid derivatives, provides insights into the molecular configuration, bonding, and potential reactivity of "2-methoxyethyl 4-(cinnamoylamino)benzoate." For instance, crystallographic studies offer detailed information on molecular geometry and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Suchetan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving cinnamoyl and benzoate derivatives often include cyclization, polymerization, and esterification processes. For example, 2-cinnamyl-5-methoxy-1,4-benzoquinones can undergo cyclization in boiling benzene, illustrating the reactive nature of such compounds under specific conditions (Jurd & Roitman, 1978).

Physical Properties Analysis

The physical properties, such as mesophase behavior and thermal stability, of compounds structurally related to "2-methoxyethyl 4-(cinnamoylamino)benzoate" can be influenced by molecular structure. Schiff base ester liquid crystal compounds provide insights into how structural variations affect mesophase formation and stability, offering parallels to understanding the physical properties of "2-methoxyethyl 4-(cinnamoylamino)benzoate" (Hagar et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, photophysical behavior, and hydrogen bonding capability, are crucial for understanding the compound's behavior in different environments. For instance, the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives highlight the impact of substituents on luminescence properties, which can be relevant for analyzing "2-methoxyethyl 4-(cinnamoylamino)benzoate" (Kim et al., 2021).

Applications De Recherche Scientifique

Highly Selective Ester Formation

The methoxycarbonylation of alkynes catalyzed by palladium complexes, leading to the formation of unsaturated esters like methyl cinnamate, demonstrates a significant application in the synthesis of esters with high activity and regioselectivity. This process is utilized in the production of various chemical intermediates and fine chemicals (A. A. Núñez Magro et al., 2010).

Cyclization and Hydration Reactions

The study of cyclization and hydration reactions of 2-cinnamyl-5-methoxy-1,4-benzoquinones, which can lead to the formation of complex compounds such as 7-methoxy-6-hydroxyflav-3-ene, highlights the chemical transformations and potential applications in the synthesis of natural products and pharmaceuticals (L. Jurd & J. Roitman, 1978).

Antioxidant Properties

Research on cinnamic and benzoic acids and their derivatives, like 2-methoxyethyl 4-(cinnamoylamino)benzoate, has shown potential antioxidant activities, particularly in scavenging hydrogen peroxide. Such antioxidant properties are crucial in biological systems and could have therapeutic applications (A. Mansouri et al., 2005).

Liquid Crystal Synthesis

The synthesis and mesophase behavior of compounds related to 2-methoxyethyl 4-(cinnamoylamino)benzoate, particularly Schiff base/ester 4-(arylideneamino)phenyl-4″-alkoxy benzoates, have been studied for their application in liquid crystal displays. The ability to manipulate the mesophase stability and behavior through chemical modifications holds promise for advanced display technologies (M. Hagar et al., 2019).

Antimicrobial and Antimycobacterial Activities

Compounds structurally related to 2-methoxyethyl 4-(cinnamoylamino)benzoate have been explored for their biological activities, including antimicrobial and antimycobacterial effects. Such studies are foundational in the development of new drugs and treatments for infectious diseases (Jan Tengler et al., 2013).

Propriétés

IUPAC Name |

2-methoxyethyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-13-14-24-19(22)16-8-10-17(11-9-16)20-18(21)12-7-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,20,21)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXVENHWQOIWJI-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxyethyl 4-{[(2E)-3-phenylprop-2-enoyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)

![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)

![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)

![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)

![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)